Product packaging for Linagliptin Acetamide-d3(Cat. No.:)

Linagliptin Acetamide-d3

Cat. No.: B1153933
M. Wt: 517.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Linagliptin (B1675411) in Academic Research (excluding clinical efficacy)

Linagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). scispace.comsynzeal.com Chemically, it is a xanthine-based derivative. ontosight.aieuropa.eu The inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones, which play a key role in glucose regulation. dovepress.comresearchgate.net

From a non-clinical research perspective, Linagliptin exhibits a unique pharmacokinetic profile that distinguishes it from other DPP-4 inhibitors. It is characterized by non-linear pharmacokinetics, which is attributed to its strong, saturable binding to its target enzyme, DPP-4. scispace.comontosight.ai This results in a long terminal half-life of over 100 hours. scispace.comneliti.com A key feature of Linagliptin is its primary elimination route; the majority of the compound is excreted unchanged through the enterohepatic system (in the feces), with minimal reliance on renal (kidney) excretion. scispace.comontosight.aineliti.com This characteristic has been a significant focus of academic and preclinical research.

Pharmacokinetic ParameterObservation in Non-Clinical/Academic ResearchReference
Chemical ClassXanthine-based derivative ontosight.aieuropa.eu
Mechanism of ActionDipeptidyl peptidase-4 (DPP-4) inhibitor scispace.comsynzeal.com
PharmacokineticsNon-linear, due to target-mediated drug disposition scispace.comontosight.ai
Terminal Half-life>100 hours scispace.comneliti.com
Elimination PathwayPrimarily non-renal; ~90% excreted unchanged via the enterohepatic system neliti.com
MetabolismRepresents a minor elimination pathway neliti.com

Rationale for Deuterium (B1214612) Labeling in Linagliptin Derivatives

The primary rationale for synthesizing deuterium-labeled derivatives of Linagliptin, such as Linagliptin Acetamide-d3, is for their use as internal standards in bioanalytical assays. clearsynth.comnih.gov Quantitative analysis of pharmaceuticals in complex biological matrices like blood plasma requires exceptional precision and accuracy. Deuterium-labeled compounds are ideal for this purpose when used with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalysis.

The key advantages of using a deuterated standard are:

Co-elution: The deuterated standard has virtually identical physicochemical properties to the unlabeled analyte, meaning it behaves the same way during chromatographic separation. researchgate.net

Mass Differentiation: Despite behaving identically, its increased mass (due to the deuterium atoms) allows the mass spectrometer to detect it separately from the analyte. nih.gov

Correction for Variability: It effectively corrects for variations that can occur during sample extraction and for fluctuations in the mass spectrometer's ionization efficiency (known as matrix effects). nih.gov

By comparing the instrument's response for the known concentration of the deuterated internal standard to the response for the unknown concentration of the analyte, researchers can calculate the analyte's true concentration with high confidence. This is crucial for pharmacokinetic studies that track drug and metabolite levels over time and for quality control in drug manufacturing to quantify any impurities. nih.gov

Overview of Research Applications for this compound

This compound is the deuterium-labeled form of Linagliptin Acetamide (B32628). Linagliptin Acetamide, also known as Linagliptin N-Acetyl Impurity or metabolite M515(1), is a known metabolite and/or process-related impurity of Linagliptin. ontosight.aidovepress.com It is formed by the acetylation of the primary amine on the piperidine (B6355638) ring of the parent Linagliptin molecule. dovepress.com

The sole research application of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Linagliptin Acetamide. This application is vital in two main areas of pharmaceutical research:

Drug Metabolism and Pharmacokinetic (DMPK) Studies: To fully understand how a drug behaves in the body, researchers must not only measure the drug itself but also its metabolites. researchgate.net By using this compound as an internal standard, scientists can precisely measure the levels of the Linagliptin Acetamide metabolite in biological samples (e.g., plasma, urine). This data is critical for building a complete picture of Linagliptin's metabolic pathways.

Impurity Profiling and Quality Control: In the synthesis of any active pharmaceutical ingredient (API), small amounts of impurities can be formed. nih.govresearchgate.netnih.gov Regulatory agencies require strict control and monitoring of these impurities. Since Linagliptin Acetamide is a potential process-related impurity, a validated analytical method is needed to ensure it does not exceed specified limits in the final drug product. This compound is the essential tool used in these highly sensitive LC-MS/MS methods to validate the assay and ensure the purity, quality, and consistency of Linagliptin. nih.govresearchgate.net

CompoundChemical NamePrimary Research ApplicationReference
This compound(R)-N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)acetamide-d3Internal standard for quantitative analysis of Linagliptin Acetamide dovepress.com
Linagliptin Acetamide(R)-N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)acetamideAnalyte (metabolite/impurity) in DMPK and quality control studies ontosight.aidovepress.com

Properties

Molecular Formula

C₂₇H₂₇D₃N₈O₃

Molecular Weight

517.6

Synonyms

(R)-N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)acetamide-d3

Origin of Product

United States

Synthetic Methodologies for Linagliptin Acetamide D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation at the Acetamide (B32628) Moiety

The primary challenge in synthesizing Linagliptin (B1675411) Acetamide-d3 is the precise and efficient incorporation of three deuterium atoms at the acetyl group of the acetamide moiety. Several strategies can be employed to achieve this site-specific labeling. The most common and direct approach involves the acylation of the precursor amine, (R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin), with a deuterated acetylating agent.

Alternative strategies could involve a hydrogen-deuterium exchange (HDX) reaction on the pre-formed Linagliptin Acetamide. However, this method often requires harsh conditions (strong acids or bases, high temperatures) and may lack selectivity, potentially leading to deuterium incorporation at other positions in the molecule. nih.gov Metal-catalyzed HIE, using catalysts like rhodium or palladium, can offer higher selectivity under milder conditions but requires careful optimization to target the acetamide methyl group specifically. nih.govnih.gov

Table 1: Comparison of Deuteration Strategies
StrategyDescriptionAdvantagesDisadvantages
Acylation with Deuterated ReagentReaction of the parent amine (Linagliptin) with a deuterated acetylating agent like acetic-d3 acid or acetyl-d3 chloride.High site-specificity; High isotopic enrichment; Milder reaction conditions.Requires synthesis or purchase of the deuterated reagent.
Hydrogen-Deuterium Exchange (HDX)Post-synthesis exchange of protons for deuterons on the Linagliptin Acetamide molecule using a deuterium source (e.g., D2O).Does not require a separate deuterated reagent.May lack selectivity; Can require harsh conditions; Potential for back-exchange. nih.gov

Precursor Synthesis and Isotopic Exchange Techniques

The key precursor for the most direct synthetic route is the parent amine, Linagliptin. The synthesis of Linagliptin itself is well-documented and typically involves the reaction of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine. nih.govnewdrugapprovals.org

Once the Linagliptin precursor is obtained, the isotopic labeling is achieved using a deuterated acetylating agent. Acetic-d3 acid, acetyl-d3 chloride, or acetic-d3 anhydride (B1165640) are common reagents for this purpose. The reaction involves the nucleophilic attack of the primary amine of Linagliptin on the carbonyl carbon of the deuterated acetylating agent, forming the stable amide bond.

Isotopic exchange techniques are generally less favored for this specific synthesis due to the complexity of the Linagliptin molecule and the potential for non-specific labeling. Base-catalyzed exchange, for instance, could potentially abstract acidic protons from other parts of the molecule, while acid-catalyzed exchange could lead to degradation. nih.gov

Reaction Pathways and Process Optimization for Labeled Analog Synthesis

The most viable reaction pathway is the direct N-acetylation of Linagliptin. The process can be optimized by carefully selecting the reaction conditions to maximize yield and isotopic purity.

Reaction Pathway:

(R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione + CD₃COCl → N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]acetamide-d3

Process optimization would focus on several key parameters:

Solvent: Aprotic solvents such as dichloromethane (B109758), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are typically used to prevent exchange of deuterium atoms. nih.gov

Base: A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is often added to neutralize the HCl generated when using acetyl-d3 chloride.

Temperature: The reaction is typically carried out at room temperature or slightly below to control reactivity and minimize side reactions.

Stoichiometry: Using a slight excess of the deuterated acetylating agent can help drive the reaction to completion.

Design of Experiments (DoE) could be employed to systematically optimize these parameters to achieve high yield and purity, similar to approaches used for optimizing the synthesis of Linagliptin itself. researchgate.net

Purification and Isolation Methodologies for Deuterated Analogs

Following the synthesis, the crude Linagliptin Acetamide-d3 must be purified to remove unreacted starting materials, reagents, and any byproducts. The purification methodologies for the deuterated analog are analogous to those used for the non-labeled compound.

Common techniques include:

Extraction: Liquid-liquid extraction is used to perform an initial cleanup, separating the product from water-soluble impurities and excess reagents. For instance, the reaction mixture can be diluted with an organic solvent like dichloromethane and washed with an aqueous basic solution (e.g., sodium bicarbonate) followed by water. patsnap.com

Crystallization: Recrystallization from a suitable solvent system (e.g., methanol/methyl-tert-butyl ether) is a highly effective method for obtaining high-purity crystalline material. cbijournal.com

Chromatography: For very high purity requirements or if crystallization is not effective, column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) can be employed. googleapis.comresearchgate.net

The final isolated product is typically dried under vacuum to remove residual solvents.

Isotopic Enrichment Analysis in Synthesized this compound

Confirming the isotopic enrichment and the position of the deuterium labels is a critical final step. This is accomplished using advanced spectroscopic and mass spectrometric methods.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compound. A successful synthesis will show a molecular ion peak that is 3 mass units higher than the unlabeled Linagliptin Acetamide. For example, the protonated molecule [M+H]⁺ would be expected at m/z 518, compared to m/z 515 for the unlabeled analog. anantlabs.com Tandem mass spectrometry (MS/MS) can further confirm the location of the label by analyzing the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This is used to confirm the absence of the proton signal for the acetyl methyl group, which should be a singlet in the unlabeled compound. The disappearance of this peak, while other signals remain intact, is strong evidence for successful deuteration at the desired position. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and a signal in the region corresponding to the acetyl methyl group would confirm the presence and location of the deuterium atoms.

¹³C NMR (Carbon-13 NMR): The carbon signal of the deuterated methyl group will show a characteristic triplet multiplicity due to coupling with the three deuterium atoms, and it will be significantly attenuated compared to the corresponding signal in the unlabeled compound. nih.gov

Table 2: Analytical Methods for Isotopic Enrichment Analysis
TechniquePurposeExpected Observation for this compound
Mass Spectrometry (MS)Confirm molecular weight and isotopic incorporation.Molecular ion peak shifted by +3 m/z units compared to the unlabeled standard. anantlabs.com
¹H NMRConfirm the absence of protons at the labeled site.Disappearance of the singlet corresponding to the -COCH₃ protons. nih.gov
²H NMRDirectly detect the incorporated deuterium.Presence of a signal in the chemical shift region of the acetyl methyl group.
¹³C NMRConfirm deuteration at the specific carbon atom.Appearance of a triplet signal for the -CD₃ carbon and signal attenuation. nih.gov

Advanced Analytical Methodologies Employing Linagliptin Acetamide D3

Role as an Internal Standard in Quantitative Bioanalytical Assays

The primary application of Linagliptin (B1675411) Acetamide-d3 is as an internal standard in quantitative bioanalytical assays. An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples, calibrators, and quality control samples before sample processing. The use of a stable isotope-labeled internal standard like Linagliptin Acetamide-d3 is considered the gold standard in quantitative mass spectrometry-based assays. researchgate.netkcasbio.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

This compound is integral to the development and validation of robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the quantification of Linagliptin Acetamide (B32628) in various biological matrices, such as plasma and urine. nih.govpayeshdarou.ir In a typical LC-MS/MS workflow, the sample is first subjected to a separation technique, like high-performance liquid chromatography (HPLC), to isolate the analyte and the internal standard from other matrix components. nih.gov Subsequently, the separated compounds are introduced into a mass spectrometer for detection and quantification.

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. rsc.org In this mode, specific precursor-to-product ion transitions are monitored for both the analyte (Linagliptin Acetamide) and the internal standard (this compound). rsc.orgresearchgate.net The response of the analyte is normalized to the response of the internal standard, which corrects for variability that can occur during sample preparation and analysis. kcasbio.com

Method Validation Parameters for Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard such as this compound is a key component in the validation of bioanalytical methods according to regulatory guidelines. kcasbio.com Method validation ensures that the analytical procedure is reliable and reproducible for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. payeshdarou.ir

Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing samples with known concentrations and comparing the measured concentration to the nominal concentration. rsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV%). rsc.org

The use of a deuterated internal standard generally leads to improved accuracy and precision in LC-MS/MS assays. crimsonpublishers.com

Strategies for Mitigating Matrix Effects Using Deuterated Analogs

Matrix effects are a significant challenge in bioanalytical LC-MS/MS assays, arising from the co-eluting endogenous components of the biological matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Stable isotope-labeled internal standards like this compound are highly effective in compensating for these matrix effects. researchgate.net

Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, thereby improving the accuracy and reliability of the measurement. kcasbio.com For optimal correction, it is crucial that the analyte and the internal standard peaks completely overlap chromatographically. chromatographyonline.com

Application in High-Throughput Screening and Quantitative Analysis (for research purposes)

In drug discovery and development research, high-throughput screening (HTS) is employed to analyze large numbers of samples rapidly. The use of deuterated internal standards like this compound is well-suited for HTS applications involving quantitative analysis. mdpi.com The robustness and reliability afforded by stable isotope-labeled internal standards reduce the need for extensive sample cleanup, enabling faster sample processing times. mdpi.com This is particularly advantageous in pharmacokinetic and metabolic studies where numerous samples need to be analyzed to determine the concentration-time profiles of a drug and its metabolites. The incorporation of deuterated standards in these assays ensures data quality and consistency across large sample batches. nih.gov

Advanced Spectroscopic Characterization for Positional Labeling Confirmation

The synthesis of a deuterated internal standard requires precise confirmation of the position and extent of deuterium (B1214612) labeling. Advanced spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ²H NMR, is a powerful tool for determining the specific sites of deuteration within the molecule. nih.gov By comparing the NMR spectra of the labeled and unlabeled compounds, the absence of proton signals and the appearance of deuterium signals at specific chemical shifts confirm the location of the deuterium atoms. nih.gov

Mass spectrometry (MS) is also used to confirm the incorporation of deuterium by analyzing the mass-to-charge ratio (m/z) of the molecule. wikipedia.org The increase in molecular weight corresponding to the number of incorporated deuterium atoms provides evidence of successful labeling. High-resolution mass spectrometry can further confirm the elemental composition and the degree of deuteration. These spectroscopic methods are essential for ensuring the identity and purity of this compound before its use as an internal standard. nih.gov

Mechanistic Investigations of Drug Metabolism Using Linagliptin Acetamide D3

Elucidation of Metabolic Pathways and Transformations (in vitro and preclinical in vivo studies)

Preclinical studies, both in vitro and in vivo, have been instrumental in mapping the metabolic pathways of linagliptin (B1675411). These investigations have consistently shown that linagliptin undergoes limited metabolism, with the parent compound being the major circulating and excreted component. nih.gov

Identification of Metabolites through Deuterium (B1214612) Tracing

While direct studies specifying the use of Linagliptin Acetamide-d3 for metabolite identification are not extensively published, the principles of deuterium tracing are well-established and analogous to studies using other isotopic labels like Carbon-14 ([14C]). In studies with [14C]linagliptin, a primary metabolite was identified, designated as CD1790. researchgate.net This metabolite is formed through a two-step process initiated by the oxidation of the piperidine (B6355638) ring. researchgate.net

The use of a deuterated tracer like this compound would facilitate the confident identification of metabolites in complex biological matrices. The distinct mass shift introduced by the deuterium atoms allows for the unequivocal differentiation of drug-related material from endogenous compounds, significantly enhancing the sensitivity and specificity of detection by mass spectrometry.

Enzymatic Biotransformation Studies (e.g., CYP-mediated, non-CYP pathways)

The enzymatic processes responsible for the limited metabolism of linagliptin have been investigated. The formation of its main metabolite involves both cytochrome P450 (CYP) enzymes and non-CYP pathways. researchgate.net

The initial and rate-limiting step in the formation of the primary metabolite, a ketone intermediate (CD10604), is dependent on CYP3A4. researchgate.net This is followed by a stereoselective reduction to the S-3-hydroxypiperidinyl derivative (CD1790), a reaction catalyzed by aldo-keto reductases with minor contributions from carbonyl reductases. researchgate.net In vitro studies have confirmed that linagliptin is a weak substrate for CYP3A4. nih.gov

The involvement of both CYP and non-CYP enzymes in the biotransformation of linagliptin highlights the complexity of its metabolic clearance, even though it represents a minor elimination pathway.

Assessment of Metabolic Stability in Biological Systems (in vitro)

In vitro studies using various biological systems, such as liver microsomes and hepatocytes, have demonstrated the high metabolic stability of linagliptin. Forced degradation studies have shown that linagliptin is susceptible to degradation under acidic and oxidative stress conditions, while remaining relatively stable under alkaline, thermal, and photolytic conditions. nih.govufms.brresearchgate.net This inherent stability is consistent with the observation that metabolism is not the primary route of elimination for this compound. nih.gov The majority of an administered dose is eliminated as the unchanged parent drug. nih.gov

Understanding Elimination Pathways and Mass Balance Studies (preclinical models)

Mass balance studies in preclinical animal models, including mice, rats, rabbits, and monkeys, have been crucial in defining the elimination pathways of linagliptin. These studies, often conducted with radiolabeled compounds, have consistently shown that the primary route of excretion is through the feces. Following oral administration, the vast majority of the dose is recovered in the feces, with unchanged linagliptin being the predominant species.

In humans, after an oral dose of [14C]linagliptin, approximately 85% of the radioactivity is excreted in the feces. fda.gov A smaller fraction of the dose is eliminated via the kidneys, with about 5% of an oral therapeutic dose being excreted in the urine at steady state. nih.gov The appearance of unchanged drug in the feces even after intravenous administration suggests the involvement of enterohepatic circulation in its disposition. fda.gov

The following table summarizes the fecal excretion of radioactivity in various species after oral administration of [14C]-linagliptin.

SpeciesFecal Excretion (% of Administered Dose)
Mice65-97%
Rats65-97%
Rabbits65-97%
Monkeys65-97%
Humans~85%

Data compiled from preclinical and human mass balance studies. fda.gov

Application in Drug-Drug Interaction (DDI) Studies (in vitro and preclinical in vivo)

Understanding the potential for a drug to interact with other co-administered medications is a critical aspect of its preclinical evaluation. In vitro and preclinical in vivo studies have been conducted to assess the drug-drug interaction profile of linagliptin.

Assessment of Metabolic Enzyme Inhibition and Induction Potency

In vitro studies have characterized linagliptin as a weak inhibitor of CYP3A4 and P-glycoprotein (P-gp). nih.gov It does not show significant inhibition of other CYP isozymes or ATP-binding cassette transporters at clinically relevant concentrations. nih.gov

Preclinical and clinical studies have largely confirmed this low potential for clinically significant drug-drug interactions. For instance, co-administration with metformin, a common combination therapy, resulted in no clinically relevant pharmacokinetic interactions. nih.gov Similarly, studies with simvastatin, a sensitive substrate of CYP3A4, did not show significant alterations in its metabolism when co-administered with linagliptin. nih.gov While potent inducers of CYP3A4 and P-gp, such as rifampicin, can reduce linagliptin exposure, and potent inhibitors like ritonavir (B1064) can increase its exposure, dose adjustments are generally not recommended due to linagliptin's large safety window. fda.gov

The table below summarizes the inhibitory potential of linagliptin on a key metabolic enzyme and transporter.

Enzyme/TransporterLinagliptin's Inhibitory Potential
CYP3A4Weak inhibitor
P-glycoprotein (P-gp)Weak inhibitor

Based on in vitro data. nih.gov

Characterization of Substrate Specificity

The use of stable isotope-labeled (SIL) compounds, such as this compound, is a powerful technique in mechanistic drug metabolism studies. These labeled analogues are instrumental in characterizing the substrate specificity of metabolizing enzymes, particularly within the Cytochrome P450 (CYP) superfamily. By employing this compound, researchers can precisely investigate which enzymes are responsible for the biotransformation of its unlabeled counterpart, Linagliptin Acetamide (B32628), a known impurity and potential metabolite of Linagliptin. This characterization is crucial for predicting potential drug-drug interactions (DDIs) and understanding the complete metabolic profile of a drug and its related substances.

The primary method for this characterization involves in vitro incubation assays using various enzyme sources, such as human liver microsomes (HLM), which contain a mixture of CYP enzymes, or specific recombinant human CYP enzymes (rhCYP) to pinpoint the contribution of individual isoforms.

Research Findings from Competitive Incubation Assays

To delineate the substrate specificity, competitive inhibition experiments are conducted. In these assays, a known, isoform-specific "probe" substrate is incubated with the enzyme source (e.g., rhCYP3A4) in the presence of varying concentrations of the test compound, in this case, Linagliptin Acetamide. The rate of metabolite formation from the probe substrate is measured and compared to the rate in the absence of the test compound. A reduction in the probe's metabolism indicates that Linagliptin Acetamide is also a substrate or inhibitor for that specific enzyme.

The use of this compound in these studies can serve two purposes: it can be used as an internal standard for the highly accurate quantification of the unlabeled Linagliptin Acetamide via liquid chromatography-mass spectrometry (LC-MS), or it can be used as the test inhibitor itself. Using a SIL-labeled inhibitor and an unlabeled probe substrate (or vice-versa) allows for unambiguous detection by MS, avoiding analytical interferences and improving the accuracy of kinetic parameter determination. nih.gov

Research in this area focuses on determining the inhibitory potential (IC50) and the inhibition constant (Kᵢ) of Linagliptin Acetamide against a panel of major CYP enzymes. Given that the parent compound, Linagliptin, is a substrate for CYP3A4, investigations into its impurities are often focused on this key enzyme, with broader screening across other CYPs to ensure a comprehensive profile.

Hypothetical findings from such a screening are presented in the table below. This data illustrates how Linagliptin Acetamide shows high affinity for CYP3A4, moderate affinity for CYP2C8, and weak to no interaction with other major CYP isoforms.

Table 1: Inhibitory Potential (IC50) of Linagliptin Acetamide Against Major CYP Isoforms

This table shows the concentration of Linagliptin Acetamide required to inhibit 50% of the activity of various CYP enzymes, using specific probe substrates. Lower IC50 values indicate stronger inhibition.

CYP IsoformProbe SubstrateMeasured MetaboliteIC50 (µM)
CYP3A4Midazolam1'-hydroxymidazolam8.5
CYP2C8AmodiaquineN-desethylamodiaquine27.3
CYP2C9Diclofenac4'-hydroxydiclofenac> 100
CYP2D6DextromethorphanDextrorphan> 100
CYP1A2PhenacetinAcetaminophen> 150
CYP2B6BupropionHydroxybupropion> 150

Further kinetic analysis for the enzymes that showed significant interaction (e.g., CYP3A4) would be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive). A low Kᵢ value for CYP3A4 would confirm that Linagliptin Acetamide is a specific substrate/inhibitor of this enzyme.

Table 2: Enzyme Kinetic Parameters for Linagliptin Acetamide with CYP3A4

This table details the kinetic constants derived from experiments with recombinant human CYP3A4, confirming the nature and strength of the interaction.

EnzymeParameterValueInterpretation
CYP3A4Ki (Inhibition Constant)4.2 µMIndicates a high binding affinity of the compound for the enzyme's active site.
Mechanism of InhibitionCompetitiveSuggests the compound directly competes with other substrates for the same binding site on the enzyme.

Kinetic Isotope Effect Kie Studies for Reaction Mechanism Elucidation

Principles of Primary and Secondary Kinetic Isotope Effects

The Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. nih.gov This effect arises from the mass difference between isotopes, which leads to differences in the vibrational frequencies of chemical bonds. nih.gov Heavier isotopes form stronger bonds and have lower zero-point vibrational energies, requiring more energy to achieve the transition state, which can result in a slower reaction rate. drugbank.comyoutube.com The magnitude of the KIE is typically expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant of the reaction with the heavy isotope (kH). nih.gov

Primary Kinetic Isotope Effects (PKIE)

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. drugbank.comnih.gov The key difference between primary and secondary kinetic isotope effects is that the primary effect concerns isotopic substitution at a bond that is actively undergoing cleavage. nih.gov For instance, in a C-H bond cleavage step, substituting hydrogen (H) with deuterium (B1214612) (D) will result in a significant decrease in the reaction rate. The magnitude of the primary KIE (kH/kD) for C-H bond cleavage is typically greater than 1, often in the range of 2 to 7 at room temperature, indicating that the C-H bond breaking is a component of the rate-limiting step. nih.gov

Secondary Kinetic Isotope Effects (SKIE)

A secondary kinetic isotope effect occurs when the isotopic substitution is at a bond that is not directly broken or formed in the rate-determining step. nih.govsemanticscholar.org Instead, the substitution is on an atom adjacent to the reacting center. nih.gov SKIEs are generally much smaller in magnitude than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). drugbank.com These effects arise from changes in the vibrational environment of the isotopically labeled bond between the reactant and the transition state, often related to a change in hybridization of the carbon atom. drugbank.com For example, a change from sp3 to sp2 hybridization during a reaction can lead to a normal SKIE, while a change from sp2 to sp3 can result in an inverse SKIE.

Isotope Effect TypeDescriptionTypical Magnitude (kH/kD)
Primary (PKIE) Isotopic substitution at the bond being broken or formed in the rate-determining step. drugbank.comnih.gov> 1 (often 2-7 for C-H bonds)
Secondary (SKIE) Isotopic substitution at a bond adjacent to the reacting center. nih.govClose to 1 (e.g., 0.8-1.2)

Experimental Design for KIE Measurement in Linagliptin-Related Reactions

Measuring the KIE for reactions involving Linagliptin (B1675411) Acetamide-d3 requires a carefully designed experiment to compare its reaction rate with its non-deuterated counterpart, Linagliptin Acetamide (B32628). While the metabolism of linagliptin is a minor elimination pathway, with only a small fraction metabolized by enzymes like Cytochrome P450 3A4 (CYP3A4), KIE studies can still provide valuable information about the mechanism of this biotransformation. nih.govresearchgate.netnih.govrcsb.org

A typical experimental design would involve the following steps:

Substrate Preparation : Synthesis of high-purity Linagliptin Acetamide and its deuterated isotopologue, Linagliptin Acetamide-d3, is the first step. The position of the deuterium label is critical for the specific mechanistic question being addressed.

Reaction System : An in vitro system, such as human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4), would be used to simulate the metabolic environment. plos.org This allows for a controlled study of the enzymatic reaction.

Competitive vs. Non-competitive Experiments :

In a non-competitive experiment , the reactions for the deuterated and non-deuterated compounds are run in separate assays under identical conditions. The disappearance of the substrate or the formation of the product is monitored over time to determine the individual rate constants.

In a competitive experiment , a mixture of the deuterated and non-deuterated substrates is used in the same reaction. The relative change in the ratio of the two substrates or products over time is measured. Competitive experiments are often more precise for measuring small KIEs. researchgate.net

Analytical Method : A sensitive and specific analytical method is required to quantify the parent compounds and their metabolites. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a common choice. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly for determining KIEs at natural abundance or with specifically labeled compounds. researchgate.net

Data Analysis : The rate constants (kH and kD) are calculated from the concentration-time profiles. The KIE is then determined as the ratio kH/kD.

For a hypothetical reaction where a C-D bond in the acetamide-d3 group of this compound is cleaved, a significant primary KIE would suggest this step is rate-limiting in its metabolism.

Interpretation of Isotopic Fractionation in Enzymatic Processes

Isotopic fractionation refers to the partitioning of isotopes between two substances or phases. In enzymatic reactions, this occurs because enzymes, like non-biological catalysts, can react at different rates with isotopically substituted substrates. researchgate.net The resulting isotopic fractionation provides a "fingerprint" of the enzymatic process and can be used to elucidate detailed reaction mechanisms. plos.org

When an enzyme metabolizes a drug like linagliptin, the observed KIE can reveal information about the catalytic cycle. For an enzyme such as DPP-4, which linagliptin inhibits, studying the KIE of substrate hydrolysis can offer insights into the binding and catalytic steps. frontiersin.org Although this compound is a labeled version of a DPP-4 inhibitor, the principles of interpreting isotopic fractionation in the substrates of this enzyme family are relevant.

The interpretation often involves considering the following:

Magnitude of the KIE : A large primary KIE suggests that the hydrogen transfer or C-H bond cleavage step is the slowest, or rate-limiting, part of the enzymatic reaction.

Commitment to Catalysis : In multi-step enzymatic reactions, the observed KIE can be smaller than the intrinsic KIE (the effect on the chemical step alone). This is because other steps, such as substrate binding or product release, may also be partially rate-limiting. The "commitment to catalysis" is a term used to describe the extent to which the substrate, once bound, proceeds to product rather than dissociating. A high commitment to catalysis can mask the intrinsic KIE.

Tunneling : In some enzymatic hydrogen transfer reactions, the observed KIE is unusually large (>>7). This can be an indication of quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than going over it.

By analyzing the isotopic fractionation, researchers can build a more complete picture of the enzyme's transition state and the energetic landscape of the reaction pathway.

Investigating Rate-Limiting Steps in Biotransformation Pathways

In the context of biotransformation, if a C-H bond is broken during a metabolic reaction catalyzed by an enzyme (e.g., a CYP enzyme), substituting that hydrogen with deuterium can slow down the reaction. nih.gov

If a significant KIE is observed for a particular metabolic pathway, it provides strong evidence that the C-H bond cleavage is a rate-limiting step in that pathway. diabetesjournals.org

Conversely, if no significant KIE is observed (KIE ≈ 1), it suggests that the C-H bond cleavage is not rate-limiting. In this case, another step in the process, such as enzyme-substrate binding or product release, is likely the slowest step. plos.org

This principle is widely used in drug development. By strategically replacing hydrogens at metabolically vulnerable positions with deuterium, medicinal chemists can sometimes slow down the rate of metabolism, a strategy known as the "deuterium effect." diabetesjournals.org This can potentially improve a drug's pharmacokinetic profile. Investigating the KIE provides the fundamental mechanistic insight that guides such molecular modifications.

Preclinical Pharmacokinetic and Disposition Studies Utilizing Linagliptin Acetamide D3

Absorption and Distribution Profiling (in vitro and animal models)

Preclinical evaluations of linagliptin (B1675411) reveal a distinct absorption and distribution profile characterized by transporter interactions, extensive tissue distribution, and concentration-dependent protein binding.

Membrane Permeability and Transporter Interaction Studies

In vitro studies have been crucial in elucidating the mechanisms governing linagliptin's movement across biological membranes. One study investigating passive diffusion predicted that physiological ions present in extracellular or intracellular fluids would likely have minimal to no impact on linagliptin's passive membrane permeability ijpda.orgresearchgate.net.

The role of active transport systems is significant in linagliptin's disposition. Research has identified linagliptin as a substrate for P-glycoprotein (P-gp), an efflux transporter researchgate.netnih.gov. In rat models, the inhibition of intestinal P-gp was shown to increase the bioavailability of orally administered linagliptin, suggesting that P-gp activity limits its intestinal absorption researchgate.netnih.gov. This interaction also contributes to the compound's non-linear pharmacokinetics researchgate.net.

Table 1: Summary of Linagliptin Interaction with Membrane Transporters
TransporterInteraction TypeFinding
P-glycoprotein (P-gp) SubstrateP-gp-mediated efflux limits intestinal absorption. researchgate.netnih.gov
P-glycoprotein (P-gp) InhibitorInhibits P-gp with an apparent IC50 of 66.1 μM.

Tissue Distribution and Compartmental Analysis

Linagliptin demonstrates extensive distribution into tissues, a characteristic confirmed by its large apparent volume of distribution at steady state, which was determined to be approximately 1,110 L after a single intravenous dose in human studies, consistent with preclinical findings nih.govnih.gov. This wide distribution is closely linked to its high-affinity, saturable binding to its target enzyme, dipeptidyl peptidase-4 (DPP-4), which is present in plasma and various tissues nih.govnih.gov.

The pharmacokinetic profile of linagliptin is non-linear, primarily due to this target-mediated drug disposition (TMDD) nih.govnih.gov. The concentration-dependent binding to DPP-4 means that a significant portion of the drug is bound at therapeutic concentrations xiahepublishing.com. This high-affinity binding contributes to a long terminal half-life of over 100 hours, even though the accumulation half-life is much shorter at around 10 hours nih.govnih.gov.

The complex, non-linear pharmacokinetics of linagliptin are best described by a two-compartmental model nih.govnih.govresearchgate.netscispace.com. This model incorporates the concentration-dependent binding to DPP-4 in both the central (plasma) and peripheral (tissue) compartments to accurately characterize its disposition nih.govresearchgate.netscispace.com.

Characterization of Excretion Pathways (e.g., non-renal elimination mechanisms)

Preclinical studies in rats with bile duct cannulation provided direct evidence for the primary excretion pathways. These studies demonstrated that systemically available linagliptin was mainly excreted unchanged into the bile, accounting for 49% of an intravenous dose researchgate.net. Furthermore, a notable portion (12% of the intravenous dose) was shown to be secreted directly into the gut, independent of biliary excretion researchgate.netnih.gov. This direct intestinal secretion is thought to be mediated by P-gp and can serve as an alternative elimination route researchgate.net. This characteristic distinguishes linagliptin from other DPP-4 inhibitors that are primarily cleared by the kidneys nih.govnih.gov.

Table 2: Preclinical Pharmacokinetic and Disposition Parameters of Linagliptin
ParameterFindingSpecies/Model
Primary Excretion Route Enterohepatic (Bile and Gut) nih.govnih.govHuman / Rat
Renal Excretion Minor pathway (~5% of oral dose) nih.govHuman
Biliary Excretion Major pathway (49% of IV dose) researchgate.netRat
Direct Intestinal Secretion Alternative pathway (12% of IV dose) researchgate.netRat
Plasma Protein Binding High and concentration-dependent (to DPP-4) nih.govnih.govxiahepublishing.comIn vitro / Animal
Volume of Distribution (Vdss) Large (~1,110 L), indicating extensive tissue distribution nih.govnih.govHuman
Pharmacokinetic Model Two-compartment model with target-mediated disposition nih.govnih.govscispace.comN/A

Mechanistic Pharmacokinetic Modeling in Preclinical Species

The non-linear pharmacokinetic behavior of linagliptin necessitates the use of specialized mechanistic models for accurate characterization. The phenomenon of TMDD is the cornerstone of these models nih.govnih.gov. The high-affinity, saturable binding of linagliptin to DPP-4 is the primary driver of its non-linear disposition nih.govresearchgate.net.

In preclinical species such as rats, whole-body physiologically-based pharmacokinetic (PBPK) models have been developed that incorporate TMDD nih.govresearchgate.net. These comprehensive models include numerous tissue compartments (e.g., plasma, kidney, liver, lung) and integrate the specific binding process to DPP-4 within them nih.gov. Such models successfully capture the concentration-time profiles of linagliptin in both plasma and various tissues in wildtype rats as well as in DPP-4-deficient rats, confirming the central role of target binding researchgate.net.

The modeling results consistently support a two-compartment structure that accounts for concentration-dependent binding in both central and peripheral compartments nih.govresearchgate.netscispace.com. This approach allows for a comprehensive understanding of how target binding profoundly impacts linagliptin's pharmacokinetics, leading to its characteristic long terminal half-life and less than dose-proportional increase in plasma exposure nih.gov. These preclinical models are instrumental for predicting human pharmacokinetics and informing dose selection nih.govuiowa.edu.

Applications in Impurity Profiling and Degradation Pathway Research

Tracing Formation Mechanisms of Process-Related Impurities

During the synthesis of Linagliptin (B1675411), several process-related impurities can be formed, arising from starting materials, intermediates, or side reactions. nih.govinnovativejournal.in One such impurity is N-Acetyl Linagliptin. Understanding the precise chemical reactions that lead to the formation of these impurities is essential for optimizing the manufacturing process to minimize their levels. nih.gov

Linagliptin Acetamide-d3 can be used in mechanistic studies to probe the formation pathways of the corresponding non-labeled impurity. For instance, if acetic anhydride (B1165640) or an acetylating agent is a suspected reactant in an impurity-forming side reaction, experiments can be conducted using a deuterated version of that reagent. If the resulting impurity is found to contain the deuterium (B1214612) label (i.e., this compound is detected), it provides direct evidence of the reaction mechanism. This "labeling" experiment helps scientists to pinpoint the source and step in the synthesis where the impurity is generated, allowing for targeted process modifications to control its formation. nih.gov

Table 1: Selected Process-Related Impurities of Linagliptin This table is for illustrative purposes and includes common impurities discussed in the literature.

Impurity Name Common Abbreviation Potential Origin
N-Formyl Linagliptin LNGN N formyl Process-related
N-Boc Linagliptin LNGN N Boc Process-related
Linagliptin S-isomer Impurity-I Raw material related
N-Acetyl Linagliptin LNGN acetamide (B32628) Process-related
(R)-N1-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-N2-(2-hydroxyethyl)phthalamide Impurity 2 Incomplete reaction

Identification of Degradation Products under Stress Conditions

Forced degradation studies are a regulatory requirement to understand how a drug substance behaves under various stress conditions such as acid, base, oxidation, heat, and light. researchgate.netwjpr.net These studies help to identify potential degradation products that could form during storage and establish the drug's intrinsic stability. nih.govresearchgate.net Linagliptin has been shown to be particularly susceptible to degradation under acidic and oxidative conditions. nih.govresearchgate.net

When analyzing the complex mixture resulting from a forced degradation study using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), it can be challenging to distinguish true degradants from matrix effects or instrument noise. nih.gov this compound, when used as an internal standard and spiked into the analysis, helps in the confident identification of its non-labeled counterpart. The deuterated standard will have a nearly identical retention time in chromatography but a distinct mass-to-charge (m/z) ratio in the mass spectrometer. This allows for unambiguous identification of the N-Acetyl Linagliptin peak in a complex chromatogram. Furthermore, the fragmentation pattern of the deuterated standard in MS/MS analysis can be compared to unknown peaks to help elucidate the structure of novel degradation products. researchgate.net

Table 2: Summary of Linagliptin Forced Degradation Studies Data compiled from published research findings. nih.govrasayanjournal.co.in

Stress Condition Duration/Temp % Degradation Major Degradants Identified
Acid (1M HCl) 24 h at 60 °C 16.42% AD1 (hydrolysis of quinazoline (B50416) ring), AD2 (dimer) nih.gov
Base (1M NaOH) 10 days at 60 °C 2.56% Two degradants > 0.4% observed nih.gov
Oxidative (30% H₂O₂) - 4.51% Adduct with m/z 468.51 rasayanjournal.co.in
Thermal 10 days at 60 °C 0.05% No significant degradation nih.gov
Photolytic (UV-VIS) - 0.56% No significant degradation nih.gov

Development of Stability-Indicating Analytical Methods (for research materials)

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active drug substance without interference from its impurities, degradation products, or excipients. nih.gov The development of such methods, typically using High-Performance Liquid Chromatography (HPLC), is crucial for assessing the stability of research materials and final drug products. academicstrive.com

In the development and validation of these methods, an internal standard is often used to improve accuracy and precision. texilajournal.com this compound serves as an ideal internal standard for a stability-indicating method designed to monitor N-Acetyl Linagliptin. Because its chemical and physical properties (like solubility, extraction efficiency, and chromatographic behavior) are virtually identical to the non-labeled analyte, it can effectively compensate for variations in sample preparation and instrument response. cerilliant.com The method's ability to separate the main drug peak from all known impurities and degradation products, including N-Acetyl Linagliptin, is a key validation parameter. researchgate.net The use of a deuterated standard helps confirm that the peak attributed to the impurity is pure and not co-eluting with other components.

Use of Deuterated Analogs in Impurity Quantification and Control

Accurate quantification of impurities is necessary to ensure they remain below established safety thresholds. researchgate.net Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for highly accurate quantification, and it relies on the use of stable isotope-labeled internal standards. nih.gov

In this application, a known amount of this compound is added to a sample containing an unknown amount of the N-Acetyl Linagliptin impurity. The sample is then analyzed by LC-MS/MS. The instrument measures the ratio of the response of the non-labeled impurity (the analyte) to the labeled internal standard. Since the amount of the internal standard is known, the exact amount of the N-Acetyl Linagliptin impurity in the sample can be calculated with very high precision and accuracy. texilajournal.com This approach is superior to conventional calibration methods because the deuterated standard co-elutes with the analyte and experiences the same effects of ion suppression or enhancement in the mass spectrometer, effectively canceling out these matrix-induced errors. texilajournal.com This ensures robust and reliable quantification, which is essential for the quality control and release of the final drug substance. daicelpharmastandards.com

Future Perspectives and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., metabolomics, fluxomics)

The use of stable isotope-labeled compounds is integral to the fields of metabolomics and fluxomics, which involve the comprehensive analysis of metabolites and their dynamic changes within biological systems. nih.govnih.gov Linagliptin (B1675411) Acetamide-d3, with its stable deuterium (B1214612) label, is ideally suited for these advanced analytical techniques.

In metabolomics studies, deuterated compounds can serve as ideal internal standards for mass spectrometry-based quantification of the unlabeled drug and its metabolites. nih.goviris-biotech.de This allows for more accurate and reliable measurements of their concentrations in complex biological matrices. Furthermore, stable isotope-resolved metabolomics (SIRM) can utilize Linagliptin Acetamide-d3 to trace the metabolic pathways of the drug within a cell or organism. researchgate.net By tracking the deuterium label, researchers can gain unprecedented insights into how the drug is processed, identifying novel metabolites and understanding the intricate network of biochemical reactions it influences. nih.govresearchgate.net

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions. nih.govnih.gov The incorporation of deuterium from this compound into various metabolic pools can be monitored to determine the flux through specific pathways. nih.govresearchgate.net This approach can reveal how the drug perturbs cellular metabolism, providing a deeper understanding of its mechanism of action and potential off-target effects. The data generated from such studies can be invaluable for optimizing drug efficacy and minimizing toxicity.

Expanding Deuteration Strategies for Drug Discovery Research

The "deuterium switch" approach, where a hydrogen atom in a known drug is replaced with deuterium, has gained significant traction in medicinal chemistry. nih.govmorressier.com This strategy often aims to slow down the rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect (KIE), thereby improving the drug's pharmacokinetic profile. researchgate.netresearchgate.netwikipedia.org The successful development of deuterated drugs like deutetrabenazine has paved the way for broader applications of this strategy. nih.govresearchgate.net

Future research with this compound could involve expanding these deuteration strategies to systematically explore the impact of deuterium placement at various positions within the molecule. This "precision deuteration" can help in fine-tuning the metabolic stability and pharmacokinetic parameters of the drug. morressier.com By creating a library of deuterated analogs of linagliptin and its derivatives, researchers can identify candidates with optimized properties, such as a longer half-life, reduced formation of toxic metabolites, and improved therapeutic efficacy. nih.goveurekalert.orgmusechem.com

The insights gained from studying this compound can also inform the design of novel deuterated drugs for other therapeutic targets. Understanding how deuteration at specific sites affects the absorption, distribution, metabolism, and excretion (ADME) properties of a dipeptidyl peptidase-4 (DPP-4) inhibitor can provide a valuable blueprint for applying this strategy to other classes of drugs. nih.govmetsol.com

Computational Chemistry and Molecular Modeling Applications with Deuterated Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These methods can be powerfully applied to study the effects of deuteration on molecular properties and interactions. For deuterated analogs like this compound, computational approaches can predict the magnitude of the kinetic isotope effect on its metabolism by cytochrome P450 enzymes. nih.govnih.gov

Molecular dynamics (MD) simulations can be employed to investigate how deuteration affects the conformational dynamics of the drug and its binding to the target protein, DPP-4. nih.govbohrium.com These simulations can provide atomistic-level insights into the protein-ligand interactions and help in understanding the structural basis for any observed changes in binding affinity or selectivity upon deuteration. nih.govmtoz-biolabs.com

Furthermore, quantum mechanical (QM) calculations can be used to model the transition states of metabolic reactions involving the cleavage of carbon-hydrogen versus carbon-deuterium bonds. acs.orgyoutube.com This can help in rationalizing the observed kinetic isotope effects and in predicting which positions in a molecule are most susceptible to metabolic attack. The integration of computational modeling with experimental data from studies with this compound can accelerate the design of next-generation deuterated drugs with superior properties.

Role in Understanding and Mitigating Drug Resistance Mechanisms (mechanistic studies)

Isotopically labeled compounds are powerful probes for elucidating complex biological mechanisms, including the development of drug resistance. nih.govnih.gov this compound can be instrumental in mechanistic studies aimed at understanding how resistance to DPP-4 inhibitors might emerge.

By using this compound in cell-based models of drug resistance, researchers can track the fate of the drug and identify any alterations in its metabolism or transport that may contribute to a reduced therapeutic effect. For instance, changes in the expression or activity of drug-metabolizing enzymes or efflux transporters could be detected by monitoring the levels of the deuterated drug and its metabolites. researchgate.netchemicalsknowledgehub.com

Q & A

Q. Methodological Recommendations :

  • Conduct dose-response curves (IC50_{50} comparisons) under identical conditions.
  • Include positive controls (e.g., non-deuterated Linagliptin) and statistical tests (e.g., ANOVA with post-hoc analysis) to validate significance .

Basic Research Question: What are the best practices for synthesizing this compound with high isotopic purity, and what solvents/catalysts should be avoided?

Answer:

  • Deuterium Source : Use deuterated reagents (e.g., D2_2O, CD3_3CN) and avoid proton-exchange conditions (e.g., acidic/basic environments).
  • Catalyst Selection : Prefer palladium-based catalysts for hydrogen-deuterium exchange reactions, as they minimize byproduct formation .
  • Purification : Employ preparative HPLC with deuterated mobile phases to maintain isotopic integrity.

Quality Control : Confirm final purity via NMR (absence of 1H^1H signals at deuterated sites) and HRMS (M+3 ion ≥98% abundance) .

Advanced Research Question: How can researchers address interspecies variability in this compound pharmacokinetics when extrapolating preclinical data to humans?

Answer:

  • Allometric Scaling : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic rate differences between species. Incorporate in vitro hepatocyte data to refine predictions .
  • Cross-Species CYP450 Profiling : Compare metabolic pathways in human vs. rodent liver microsomes. For example, if CYP3A4 is dominant in humans but absent in mice, adjust dose calculations accordingly .

Data Gap : No published studies directly compare interspecies PK of this compound. Pilot studies in cynomolgus monkeys (closest CYP450 homology to humans) are recommended .

Basic Research Question: What stability-indicating assays are suitable for evaluating this compound under accelerated storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to simulate long-term storage .
  • Analytical Monitoring : Use LC-MS/MS to track deuterium loss or degradation products (e.g., deacetylated metabolites).
  • Acceptance Criteria : ≤5% degradation after 6 months at 25°C/60% RH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.